molecular formula C13H16N2S B6300998 (S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1213233-51-2

(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No. B6300998
CAS RN: 1213233-51-2
M. Wt: 232.35 g/mol
InChI Key: UAPPJNKVYZLCEP-LLVKDONJSA-N
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Description

(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, also known as S-t-Butyl-DIBT, is an organic compound with a wide range of applications in the scientific field. It is a heterocyclic compound with a five-membered ring structure, consisting of two nitrogen atoms, two sulfur atoms, and one carbon atom. S-t-Butyl-DIBT has been studied extensively for its potential to be used as a catalyst in organic synthesis processes, as well as for its ability to form a variety of derivatives with different functional groups. Additionally, S-t-Butyl-DIBT has been investigated for its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Biological Activities

Anti-Inflammatory and Antitumor Activities : Research includes the synthesis of derivatives exhibiting anti-inflammatory properties, providing a foundation for developing new therapeutic agents (Labanauskas et al., 2000). Additionally, the antitumor potential of guanylhydrazones derived from imidazo[2,1-b]thiazoles has been explored, highlighting their efficacy in inhibiting cancer cell growth and inducing apoptosis (Andreani et al., 2005).

Catalytic Synthesis : Advances in catalysis have been demonstrated through the efficient synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, leveraging copper- and palladium-catalyzed cross-coupling reactions. This methodology facilitates the creation of structurally diverse compounds with potential pharmaceutical applications (Shen et al., 2017).

Mycobacterium Tuberculosis Inhibitors : The design and synthesis of imidazo[2,1-b]thiazole derivatives as inhibitors against Mycobacterium tuberculosis pantothenate synthetase have been reported. This research represents a significant step toward developing new antitubercular agents (Samala et al., 2016).

Cytotoxicity Evaluation : The synthesis of novel compounds with the imidazo[2,1-b]thiazole scaffold has been conducted to evaluate their cytotoxic effects on cancer and noncancer cells, contributing to the search for new anticancer drugs (Meriç et al., 2008).

Chemical Methodologies and Sensor Development

Aerobic Oxidative Cyclization : Innovative approaches to synthesizing benzo[d]imidazo[2,1-b]thiazoles through aerobic oxidative cyclization have been developed, expanding the toolkit available for constructing complex heterocyclic structures (Mishra et al., 2014).

Antibacterial and Anthelmintic Activities : The creation of imidazo[2,1-b]thiazole derivatives with significant antibacterial and anthelmintic activities has been reported, underscoring the potential of these compounds in addressing microbial and parasitic infections (Palkar et al., 2010).

Sensing Applications : A sensor based on imidazo[2,1-b]thiazole has been developed for the recognition and differentiation of metal ions and anions, demonstrating the versatility of these compounds in analytical chemistry applications (Consty et al., 2020).

properties

IUPAC Name

(2S)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPJNKVYZLCEP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

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